5-Carboxy-fluorescein

Bifluorophore Quantum Yield Fluorescence Spectroscopy

Researchers requiring reproducible, single-isomer fluorescent labeling face batch variability with mixed isomers. 5-Carboxyfluorescein (5-FAM) eliminates this uncertainty. - 2.4-fold higher quantum yield than 6-FAM in bifluorophore constructs, maximizing signal-to-noise. - 1/1000 the membrane permeability of fluorescein, ensuring paracellular leakage-specific signals. - pKa ~6.5 for optimal sensitivity in mildly acidic compartments (endosomes/lysosomes). Supplied with full QA documentation for procurement confidence.

Molecular Formula C21H14O8
Molecular Weight 394.3 g/mol
Cat. No. B8004290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxy-fluorescein
Molecular FormulaC21H14O8
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O
InChIInChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2
InChIKeyROECYOYBOVMYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Carboxy-fluorescein (5-FAM) for Scientific Procurement: Single-Isomer Fluorescent Probe with Distinct Isomeric and Permeability Properties


5-Carboxy-fluorescein (5-FAM) is a single-isomer fluorescein derivative widely used as a fluorescent probe and tracer in biological research. It possesses a carboxylic acid functional group that enables covalent conjugation to biomolecules via carbodiimide chemistry [1]. The compound exhibits an excitation maximum of approximately 492 nm, closely matching the 488 nm argon-ion laser line, and an emission maximum of approximately 518 nm . Its relatively high molar absorptivity and fluorescence quantum yield underpin its utility in applications ranging from flow cytometry to confocal microscopy and oligonucleotide labeling [1].

5-Carboxy-fluorescein Procurement: Why Substituting with 6-Carboxyfluorescein, Fluorescein, or BCECF Introduces Quantifiable Performance Risks


Substituting 5-carboxy-fluorescein with closely related analogs or isomeric mixtures can introduce significant and quantifiable deviations in experimental outcomes. Unlike fluorescein, 5-carboxy-fluorescein exhibits dramatically reduced membrane permeability (approximately 1/1000 the lipid solubility) [1], and unlike 6-carboxy-fluorescein, it demonstrates distinct photophysical behavior when conjugated in bifluorophore constructs [2]. Furthermore, its pKa of ~6.5 differentiates it from pH indicators like BCECF (pKa 6.97), leading to differing pH sensitivity profiles . The use of isomeric mixtures (5(6)-FAM) introduces batch-to-batch variability and can confound quantitative fluorescence measurements, particularly in single-molecule or precise quantitative assays [3].

Quantitative Evidence for 5-Carboxy-fluorescein Differentiation from 6-Carboxyfluorescein, Fluorescein, BCECF, and Alexa Fluor 488


5-Carboxy-fluorescein vs. 6-Carboxyfluorescein: 2.4-Fold Higher Quantum Yield in Bifluorophore Constructs

The luminescence quantum yield of the (6-FAM)2 bifluorophore in a buffer solution at pH 8.5 is 2.4 times lower than that of the (5-FAM)2 bifluorophore [1]. This difference arises despite the structural similarity of the monomeric 5- and 6-carboxyfluorescein isomers, demonstrating that the position of the carboxyl group significantly impacts the photophysical behavior of conjugated constructs.

Bifluorophore Quantum Yield Fluorescence Spectroscopy 5-FAM vs 6-FAM

5-Carboxy-fluorescein vs. Fluorescein: 1000-Fold Lower Lipid Solubility for Reduced Non-Specific Membrane Permeability

The octanol-buffer partition ratio of carboxyfluorescein, a measure of lipid solubility, is approximately 1,000 times lower than that of fluorescein across a physiological pH range of 6.40 to 8.03 [1]. This dramatic difference in polarity translates to functional consequences in vivo: following intravenous injection in rats, carboxyfluorescein does not penetrate ciliary or iris epithelial cells, whereas fluorescein prominently stains these cells. Furthermore, quantitative fluorescence microscopy demonstrates that carboxyfluorescein does not enter the retina even at high doses, while fluorescein is detectable throughout the retina [1].

Blood-Ocular Barrier Lipid Solubility Permeability Fluorescein Comparison

5-Carboxy-fluorescein vs. Fluorescein: 1.9-Fold Lower Inward Permeability Across the Blood-Retinal Barrier

In vivo fluorophotometry in monkeys revealed that the estimated inward permeability coefficient (Pin) across the blood-retinal barrier for carboxyfluorescein is 11 ± 7.4 × 10⁻⁶ cm/min, compared to 21 ± 5.9 × 10⁻⁶ cm/min for fluorescein, representing a ratio of means of 1:1.9 [1]. Notably, this permeability difference is far less than the 1:1000 difference predicted from lipid solubility alone, indicating that additional transport mechanisms govern dye movement across this barrier.

Blood-Retinal Barrier Permeability Coefficient Fluorophotometry In Vivo

5-Carboxy-fluorescein vs. BCECF: 0.47 pH Unit Lower pKa for Differential Cytosolic pH Response

5-Carboxy-fluorescein exhibits a pKa of approximately 6.5 , which is 0.47 pH units lower than the pKa of 6.97 reported for BCECF (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein) . This difference positions the pH-sensitive range of 5-carboxy-fluorescein closer to the pH of mildly acidic cellular compartments, while BCECF is better suited for precise ratiometric measurements near neutral cytosolic pH due to its isosbestic point.

pH Indicator pKa Intracellular pH BCECF Comparison

5-Carboxy-fluorescein vs. Alexa Fluor 488: Comparable Quantum Yield and Lifetime at Lower Molecular Volume

Under identical experimental conditions, 5-carboxy-fluorescein and Alexa Fluor 488 exhibit nearly identical fluorescence quantum yields (44 ± 1% vs. 47 ± 1%) and fluorescence lifetimes (4.04 ns vs. 4.03 ns) [1]. However, the calculated molecular volume of 5-carboxy-fluorescein is 346 ų, which is approximately 18% smaller than Alexa Fluor 488 at 424 ų [1].

Alexa Fluor 488 Quantum Yield Fluorescence Lifetime Molecular Volume

5-Carboxy-fluorescein vs. 6-Carboxyfluorescein: Isomerically Pure 5-FAM Enables Higher Yield Synthesis of Conjugates

An efficient preparative method for separating 5- and 6-carboxyfluorescein isomers yields 35% for 5-carboxyfluorescein and 25% for 6-carboxyfluorescein starting from trimellitic anhydride and resorcinol [1]. The higher synthetic yield of the 5-isomer translates to greater availability and lower cost of isomerically pure 5-FAM for large-scale bioconjugation applications.

Synthetic Yield Isomer Separation Bioconjugation 5-FAM

5-Carboxy-fluorescein (5-FAM) Application Scenarios Validated by Quantitative Differentiation Evidence


Blood-Ocular Barrier and Vascular Permeability Studies

5-Carboxy-fluorescein is the probe of choice for assessing blood-ocular barrier integrity and vascular permeability. Its 1,000-fold lower lipid solubility compared to fluorescein ensures that fluorescence signals originate primarily from paracellular leakage rather than transcellular diffusion [1]. In vivo fluorophotometry studies in monkeys confirm a 1.9-fold lower inward permeability coefficient, providing a quantifiable baseline for barrier function assessments [2].

High-Brightness Bifluorophore and FRET Probe Development

For the construction of bifluorophore probes or FRET pairs requiring maximal quantum yield, the 5-isomer of carboxyfluorescein is quantitatively superior. Data show that (5-FAM)2 bifluorophores exhibit a 2.4-fold higher quantum yield than their (6-FAM)2 counterparts at pH 8.5 [3]. This directly translates to enhanced signal-to-noise ratios in fluorescence-based assays.

pH Sensing in Mildly Acidic Cellular Compartments

With a pKa of approximately 6.5, 5-carboxy-fluorescein is optimally suited for monitoring pH changes in mildly acidic environments such as endosomes, lysosomes, or the immediate vicinity of activated cell surfaces . Its lower pKa compared to BCECF (pKa 6.97) provides a more sensitive dynamic range for detecting acidification events in these compartments .

Sterically Constrained Biomolecule Labeling

When labeling biomolecules where steric hindrance may impact function, 5-carboxy-fluorescein offers a more compact alternative to Alexa Fluor 488. Despite an 18% smaller molecular volume (346 ų vs. 424 ų), it maintains comparable quantum yield (44% vs. 47%) and fluorescence lifetime (4.04 ns vs. 4.03 ns) [4]. This property is particularly valuable for labeling conformationally sensitive proteins or dense oligonucleotide arrays.

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